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Compound of Interest

Compound Name:

ethyl 5-amino-1-(2-

fluorophenyl)-1H-pyrazole-4-

carboxylate

Cat. No.: B1598710 Get Quote

An In-depth Technical Guide to Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Abstract
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a highly functionalized

heterocyclic compound of significant interest in medicinal chemistry and materials science. As a

derivative of the pyrazole core, a scaffold known for a wide range of biological activities, this

molecule serves as a critical building block for the synthesis of novel therapeutic agents. The

presence of three key functional groups—a nucleophilic amino group, a modifiable ester, and a

strategically placed fluorophenyl substituent—provides a versatile platform for structural

elaboration. This guide offers a comprehensive overview of its chemical identity,

physicochemical properties, synthesis, spectral characteristics, and chemical reactivity,

providing researchers and drug development professionals with the core knowledge required to

effectively utilize this compound in their work.

Chemical Identity and Structure
The fundamental identity of this compound is established by its structural formula and

systematic nomenclature. The molecule consists of a central pyrazole ring substituted at

various positions, defining its unique chemical behavior.

IUPAC Name: ethyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate
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Molecular Formula: C₁₂H₁₂FN₃O₂[1]

Molecular Weight: 249.24 g/mol

Monoisotopic Mass: 249.09135 Da[1]

CAS Number: 22972-57-6

The structure features an N-1 substituted pyrazole with a 2-fluorophenyl group, an amino group

at the C-5 position, and an ethyl carboxylate at the C-4 position. The ortho-fluorine atom on the

phenyl ring introduces specific steric and electronic effects that can influence both its synthesis

and its interaction with biological targets.

Caption: 2D structure of Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate.

Physicochemical Properties
The physical properties of the compound are crucial for its handling, storage, and application in

synthetic protocols. While specific experimental data for the 2-fluoro isomer is sparse, reliable

estimations can be made from its close structural analog, ethyl 5-amino-1-(4-

fluorophenyl)pyrazole-4-carboxylate.[2]

Property Value Source/Basis

Appearance
White to off-white needles or

crystalline solid
[2] (Analog-based)

Melting Point 150-157 °C [2] (Analog-based)

Solubility

Soluble in DMSO, DMF, and

hot ethanol. Sparingly soluble

in water.

General for this class

Purity Typically ≥95-98% (HPLC) [2]

Storage

Store at room temperature in a

dark place under an inert

atmosphere.
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Synthesis and Mechanistic Rationale
The construction of the 5-aminopyrazole core is a well-established process in heterocyclic

chemistry. The most common and efficient method involves the condensation-cyclization

reaction between a substituted hydrazine and an activated cyanoacetate derivative.

Causality Behind Experimental Choices: The chosen synthetic pathway leverages readily

available starting materials. The key precursor, ethyl 2-cyano-3-ethoxyacrylate (or ethyl

(ethoxymethylene)cyanoacetate), possesses two electrophilic centers and a nitrile group. 2-

Fluorophenylhydrazine serves as the binucleophilic reagent. The reaction is typically performed

in a protic solvent like ethanol to facilitate proton transfer steps and is often refluxed to provide

the necessary activation energy for the cyclization step.

Caption: General experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard syntheses of analogous 5-

aminopyrazoles.[3][4]

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and

magnetic stirrer, dissolve 2-fluorophenylhydrazine (1.0 eq) in absolute ethanol (10 mL per

gram of hydrazine).

Addition: To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) dropwise at

room temperature. An exotherm may be observed.

Reaction: Heat the resulting mixture to reflux (approximately 78 °C) and maintain for 4-6

hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) until the starting materials are consumed.

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A

precipitate will likely form. The product can be further precipitated by slowly adding cold

water to the reaction mixture.

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small

amount of cold ethanol to remove residual impurities.
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Drying: Dry the purified solid in a vacuum oven at 40-50 °C to yield ethyl 5-amino-1-(2-
fluorophenyl)-1H-pyrazole-4-carboxylate as a crystalline solid.

Spectral Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of the

compound. The following data are predicted based on the known spectral properties of its

constituent parts and data from close analogs.[5][6][7]

Technique Expected Observations

¹H NMR

Ethyl Group: Triplet (~1.3 ppm, 3H) and Quartet

(~4.2 ppm, 2H).NH₂ Group: Broad singlet (~5.5-

6.0 ppm, 2H).Pyrazole CH: Singlet (~7.8-8.0

ppm, 1H).2-Fluorophenyl Group: Complex

multiplet pattern (~7.1-7.5 ppm, 4H) due to

proton-fluorine coupling.

¹³C NMR

Ethyl Group: ~14 ppm (CH₃) and ~60 ppm

(CH₂).Pyrazole Ring: ~95 ppm (C4), ~150 ppm

(C5), ~155 ppm (C3).Ester Carbonyl: ~165

ppm.Aromatic Carbons: ~115-160 ppm, with the

C-F bond causing a large C-F coupling constant

for the carbon directly attached to fluorine.

Mass Spec (EI)

Molecular Ion (M⁺): m/z 249.Key Fragments:

m/z 204 [M-OEt]⁺, m/z 176 [M-COOEt]⁺, m/z 95

[2-fluorophenyl]⁺.

IR (KBr, cm⁻¹)

N-H Stretch: 3300-3450 cm⁻¹ (two bands,

asymmetric & symmetric).C=O Stretch: ~1680-

1700 cm⁻¹ (ester).C=N/C=C Stretch: 1550-1620

cm⁻¹ (ring).C-F Stretch: ~1250 cm⁻¹ (aromatic).

Chemical Reactivity and Derivatization Potential
The molecule is a versatile intermediate due to its multiple reactive sites, which can be

addressed with high selectivity. This chemical versatility is the primary reason for its utility in
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drug discovery. The 5-aminopyrazole scaffold is a key starting material for a variety of fused

heterocyclic systems.[8]

Reactive Sites

Ethyl 5-amino-1-(2-fluorophenyl)
-1H-pyrazole-4-carboxylate

5-Amino Group
(Nucleophilic)

Acylation, Alkylation,
Cyclocondensation

4-Ester Group
(Electrophilic Carbonyl)

Hydrolysis (to acid),
Amidation

Pyrazole Ring
(Aromatic System)

Electrophilic Substitution
(e.g., at C3)

Click to download full resolution via product page

Caption: Key reactive centers on the molecule for further chemical modification.

The 5-Amino Group: This is the most nucleophilic site. It readily undergoes acylation with

acid chlorides or anhydrides, alkylation, and can act as the key nitrogen nucleophile in

cyclocondensation reactions to form fused pyrimidine rings (e.g., pyrazolo[3,4-d]pyrimidines),

which are well-known purine bioisosteres.[8][9]

The 4-Ester Group: The ester can be hydrolyzed under basic or acidic conditions to the

corresponding carboxylic acid. This acid can then be coupled with amines to form amides

using standard peptide coupling reagents or activated in other ways.

The Pyrazole Ring: The pyrazole ring itself is relatively electron-rich and can undergo

electrophilic substitution, although the existing substituents direct this reactivity. The C-3

position is a potential site for reactions like halogenation.

Applications in Research and Drug Development
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its

presence in numerous approved drugs.[10][11] Ethyl 5-amino-1-(2-fluorophenyl)-1H-
pyrazole-4-carboxylate is a valuable intermediate for accessing novel compounds in several

therapeutic areas:
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Anti-inflammatory Agents: Many pyrazole derivatives are known to be potent inhibitors of

cyclooxygenase (COX) enzymes, a key target for non-steroidal anti-inflammatory drugs

(NSAIDs).[11] This scaffold allows for the synthesis of selective COX-2 inhibitors.

Oncology: The pyrazolo[3,4-d]pyrimidine core, readily synthesized from this intermediate, is

isomeric with purine and is found in numerous kinase inhibitors used in cancer therapy.[2][9]

Analgesics and Other CNS Agents: The pyrazole structure is also found in compounds with

analgesic and other central nervous system activities.[11]

Safety and Handling
Based on GHS information for structurally similar compounds like the non-fluorinated phenyl

analog, ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate should be handled with

care.[5]

Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319),

and may cause respiratory irritation (H335).[5]

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

Conclusion
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate is a cornerstone intermediate

for the synthesis of advanced heterocyclic systems. Its well-defined synthesis, predictable

reactivity, and the proven therapeutic potential of its derivatives make it an invaluable tool for

researchers in drug discovery and development. A thorough understanding of its chemical

properties, as detailed in this guide, is the first step toward unlocking its full potential in creating

next-generation bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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